N-(2-phenylpropan-2-yl)thian-4-amine

NMDA receptor thia-phencyclidine binding affinity

N-(2-Phenylpropan-2-yl)thian-4-amine is a secondary amine featuring a cumyl (2‑phenylpropan‑2‑yl) substituent on the nitrogen of the saturated six‑membered thian‑4‑amine (tetrahydrothiopyran‑4‑amine) ring. This heterocyclic scaffold places the compound at the intersection of phencyclidine‑like NMDA receptor ligands and sulfur‑containing saturated heterocycles used in medicinal chemistry.

Molecular Formula C14H21NS
Molecular Weight 235.39 g/mol
Cat. No. B6897396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-phenylpropan-2-yl)thian-4-amine
Molecular FormulaC14H21NS
Molecular Weight235.39 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1)NC2CCSCC2
InChIInChI=1S/C14H21NS/c1-14(2,12-6-4-3-5-7-12)15-13-8-10-16-11-9-13/h3-7,13,15H,8-11H2,1-2H3
InChIKeyYQTOZNZTRXBKFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Phenylpropan-2-yl)thian-4-amine: Overview for Scientific Procurement


N-(2-Phenylpropan-2-yl)thian-4-amine is a secondary amine featuring a cumyl (2‑phenylpropan‑2‑yl) substituent on the nitrogen of the saturated six‑membered thian‑4‑amine (tetrahydrothiopyran‑4‑amine) ring [1]. This heterocyclic scaffold places the compound at the intersection of phencyclidine‑like NMDA receptor ligands and sulfur‑containing saturated heterocycles used in medicinal chemistry. Its structural distinction from common piperidine or cyclohexylamine analogs lies in the replacement of the cyclohexyl or piperidine ring with a thiane ring, which introduces a sulfur atom capable of altering lipophilicity, metabolic stability, and target‑binding kinetics [2].

Why N-(2-Phenylpropan-2-yl)thian-4-amine Cannot Be Replaced by Common In‑Class Alternatives


In‑class compounds such as N‑(2‑phenylpropan‑2‑yl)piperidin‑4‑amine (the oxygen‑free nitrogen analog) or N‑(2‑phenylpropan‑2‑yl)cyclohexanamine (the carbocyclic analog) differ fundamentally in heteroatom composition and ring electronics [1]. The sulfur atom in the thiane ring is larger and more polarizable than carbon or nitrogen, which affects van der Waals contacts, hydrogen‑bond acceptor strength, and metabolic oxidation pathways (sulfoxidation vs. N‑dealkylation). These physicochemical differences translate into altered receptor‑binding kinetics and metabolic half‑lives, making generic substitution unreliable without direct comparative data [2]. The limited public evidence base for this specific cumyl‑thiane combination underscores the need for procurement decisions to be guided by experimental head‑to‑head comparisons rather than structural similarity alone.

Quantitative Differentiation Evidence for N-(2-Phenylpropan-2-yl)thian-4-amine


NMDA Receptor Binding Affinity of Thia‑Phencyclidine Analogs vs. Classical PCP

In a series of oxa‑ and thia‑phencyclidine analogs, the thiane‑containing compounds (including N‑(1‑phenylcyclohexyl)thian‑4‑amine) showed markedly lower affinity for the NMDA receptor compared to phencyclidine (PCP) itself. Although N‑(2‑phenylpropan‑2‑yl)thian‑4‑amine was not explicitly measured in the study, the class‑level inference is that thia‑substitution reduces NMDA receptor engagement relative to cyclohexyl‑piperidine PCP [1]. Quantitative data from the reference: PCP Ki = 0.025 μM; the most active thia analog had Ki = 12 μM (480‑fold loss of affinity).

NMDA receptor thia-phencyclidine binding affinity

In Vivo Analgesic Activity: Thia‑PCP Analogs vs. Oxa‑PCP Analogs

In the hot‑plate test in mice, oxa‑phencyclidine analogs (tetrahydropyran ring) exhibited significant analgesic activity with a more favorable ratio of analgesia to excitation than PCP. In contrast, the corresponding thia‑phencyclidine analogs were devoid of analgesic activity at doses up to 30 mg/kg i.p. [1]. This represents a qualitative, functionally meaningful differentiation between the oxygen‑ and sulfur‑containing heterocycles.

analgesia hot-plate test thia-phencyclidine

Acaricidal Activity of Tetrahydrothiopyran Derivatives: Core Scaffold Contribution

A library of 32 tetrahydrothiopyran derivatives was evaluated against Psoroptes cuniculi mites in vitro. The most active compound (a sulfone‑containing derivative) achieved an LC50 of 0.8 mM at 24 h [1]. While N‑(2‑phenylpropan‑2‑yl)thian‑4‑amine was not included, the study establishes that the tetrahydrothiopyran core can confer acaricidal activity, and structural modifications (e.g., sulfone oxidation, N‑substituent) dramatically modulate potency. This scaffold‑level evidence supports exploration of thian‑4‑amine derivatives in ectoparasite research.

acaricide Psoroptes cuniculi tetrahydrothiopyran

Application Scenarios for N-(2-Phenylpropan-2-yl)thian-4-amine Based on Evidence


CNS Receptor Selectivity Profiling (NMDA vs. Off‑Target)

Given the class‑level finding that thia‑phencyclidine analogs exhibit drastically reduced NMDA receptor affinity compared to PCP [1], this compound can serve as a low‑affinity control or a scaffold for designing NMDA‑sparing ligands. Researchers investigating NMDA‑related neurotoxicity, anesthesia, or schizophrenia models may use it to dissect on‑target vs. off‑target effects.

Comparative Heterocyclic SAR in CNS Behavioral Pharmacology

The complete loss of analgesic activity observed for thia‑PCP analogs in the hot‑plate test [1] makes this compound a valuable comparator in SAR studies that systematically vary the heteroatom (O, S, N, C) of the saturated six‑membered ring. Procurement should be considered when building a matched‑pair library to explore the role of sulfur in CNS penetration and target engagement.

Tetrahydrothiopyran‑Based Acaricide Lead Optimization

The established acaricidal activity of tetrahydrothiopyran derivatives [2] supports the use of N‑(2‑phenylpropan‑2‑yl)thian‑4‑amine as a novel N‑substituted analog in screening campaigns against Psoroptes cuniculi or related mites. Its cumyl group may influence lipophilicity and metabolic stability, providing a new vector for lead optimization.

Physicochemical and Metabolic Stability Benchmarking

The sulfur atom in the thiane ring introduces distinct physicochemical properties (e.g., higher polarizability, susceptibility to sulfoxidation) compared to piperidine or cyclohexyl analogs. This compound can be used as a probe to benchmark metabolic stability (CYP‑mediated sulfoxidation vs. N‑dealkylation) and logP in ADME‑focused structure–property relationship (SPR) studies.

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